molecular formula C11H7FO2S B6373488 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261944-46-0

5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6373488
CAS No.: 1261944-46-0
M. Wt: 222.24 g/mol
InChI Key: BSUZIWMEHITVPA-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluorine atom and a hydroxyl group on the phenyl ring, along with an aldehyde group on the thiophene ring, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Another approach involves the condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carboxylic acid.

    Reduction: Formation of 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde depends on its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-(4-Fluorophenyl)thiophene-2-carbaldehyde: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical properties and reactivity.

Uniqueness

The presence of both the fluorine atom and hydroxyl group on the phenyl ring, along with the aldehyde group on the thiophene ring, makes 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde unique

Properties

IUPAC Name

5-(4-fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-9-3-1-7(5-10(9)14)11-4-2-8(6-13)15-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUZIWMEHITVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684202
Record name 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-46-0
Record name 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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